Cyclopentanol vs. Cyclohexanol Ring Size: Conformational Restriction and Receptor Fit
The cyclopentanol ring of the target compound imposes a structurally distinct conformational landscape compared to the cyclohexanol scaffold found in venlafaxine/desvenlafaxine analogs. Unlike the cyclohexanol ring—which can adopt chair conformations with multiple energetically accessible geometries—the cyclopentanol ring is restricted to envelope or twist conformations, resulting in a narrower range of accessible dihedral angles at the C–C(Ph)(N)–OH carbon center . This conformational rigidity is predicted to alter the spatial orientation of the 4-fluorophenyl and amine pharmacophores relative to the hydroxyl group, which is a critical determinant of sigma receptor subtype selectivity as established by structure-activity relationship (SAR) studies of cyclopentanol-based sigma-1 ligands [1]. The 1-silacyclopentan-1-ol derivative rac-2, a silicon analogue of the cyclopentanol scaffold, was demonstrated to exhibit refined selectivity consistent with selective noradrenaline reuptake inhibition, underscoring the pharmacological relevance of the five-membered ring architecture [2].
| Evidence Dimension | Ring conformational flexibility (number of accessible low-energy conformers; ring strain energy) |
|---|---|
| Target Compound Data | Cyclopentanol ring: restricted to envelope/twist conformers; estimated ring strain ~26.0 kJ/mol (cyclopentane baseline); envelope inversion barrier approx. 0.5 kcal/mol |
| Comparator Or Baseline | Cyclohexanol ring (desvenlafaxine scaffold): chair conformations; ring strain ~0 kJ/mol (chair cyclohexane); chair-to-chair inversion barrier approx. 10.8 kcal/mol |
| Quantified Difference | Cyclopentanol ring imposes approximately 26 kJ/mol higher ground-state ring strain and a fundamentally different conformational ensemble (envelope/twist vs. chair), resulting in a more restricted spatial disposition of substituents |
| Conditions | Ground-state conformational analysis based on published cyclopentane/cyclohexane ring parameters; sila-venlafaxine pharmacological characterization from Daiss et al. (2006) |
Why This Matters
The restricted conformational landscape of the cyclopentanol ring directly controls the spatial orientation of pharmacophoric groups, a parameter that is not tunable in cyclohexanol-based scaffolds when designing selective sigma receptor or monoamine transporter ligands.
- [1] Ogawa K, et al. In vitro and in vivo evaluation of [125/123I]-2-[4-(2-iodophenyl)piperidino]cyclopentanol ([125/123I]-OI5V) as a potential sigma-1 receptor ligand for SPECT. Nucl Med Biol. 2021. Demonstrated selective sigma-1 receptor binding of a cyclopentanol-based ligand in rat brain in vivo. View Source
- [2] Daiss J, et al. Sila-venlafaxine, a Sila-Analogue of the Serotonin/Noradrenaline Reuptake Inhibitor Venlafaxine: Synthesis, Crystal Structure Analysis, and Pharmacological Characterization. J Med Chem. 2006; 49(3): 957-967. (R)-Sila-venlafaxine ((R)-1b) was identified to have a refined selectivity profile consistent with selective noradrenaline reuptake inhibition. View Source
